5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid
Overview
Description
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid: is an organic compound with a complex aromatic structure It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-methoxybenzoic acid to introduce the nitro group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amino-substituted benzoic acids.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-Methoxybenzoic acid: Lacks the benzyloxy and nitro groups, making it less reactive in certain chemical reactions.
5-Nitro-2-methoxybenzoic acid: Similar structure but lacks the benzyloxy group, affecting its solubility and reactivity.
5-(Benzyloxy)-2-nitrobenzoic acid: Similar but lacks the methoxy group, which can influence its electronic properties and reactivity.
Uniqueness: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-13-8-12(16(19)20)11(15(17)18)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUIZUTZPMISIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356297 | |
Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60564-37-6 | |
Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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